molecular formula C14H14N8O4 B11545134 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No. B11545134
M. Wt: 358.31 g/mol
InChI Key: FXFCRXYCVFVZJQ-OMCISZLKSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

    Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole and triazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other oxadiazole and triazole derivatives, such as:

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
  • 4-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-2-ethoxyphenyl 4-fluorobenzoate

These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .

properties

Molecular Formula

C14H14N8O4

Molecular Weight

358.31 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H14N8O4/c1-7-11(22(21-17-7)13-12(15)19-26-20-13)14(24)18-16-6-8-5-9(25-2)3-4-10(8)23/h3-6,23H,1-2H3,(H2,15,19)(H,18,24)/b16-6+

InChI Key

FXFCRXYCVFVZJQ-OMCISZLKSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC(=C3)OC)O

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=C(C=CC(=C3)OC)O

Origin of Product

United States

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